SCH772984 TFA was developed by scientists at the University of California, San Francisco, and has been characterized in various pharmacological studies. It is available through commercial suppliers for research purposes.
SCH772984 TFA is classified as a small molecule inhibitor, specifically targeting serine/threonine kinases within the mitogen-activated protein kinase (MAPK) pathway. Its mechanism of action involves the blockade of ERK1/2 phosphorylation, thereby disrupting downstream signaling associated with cell growth and survival.
The synthesis of SCH772984 TFA involves several key steps that utilize standard organic chemistry techniques. The process typically begins with the preparation of a pyrazole derivative, which is then reacted with various substituents to achieve the desired molecular structure.
The detailed synthetic route can vary slightly depending on specific laboratory conditions and available reagents but generally follows these principles.
The molecular structure of SCH772984 TFA can be represented as follows:
The compound exhibits specific stereochemistry, which is crucial for its biological activity. The configuration around the chiral centers must be maintained during synthesis to ensure efficacy as an ERK inhibitor.
SCH772984 TFA undergoes several chemical reactions that are relevant to its function as an inhibitor:
In vitro assays typically employ techniques such as Western blotting and mass spectrometry to confirm the inhibition of ERK phosphorylation in cell lines treated with SCH772984 TFA.
The mechanism by which SCH772984 TFA exerts its effects involves:
Studies have shown that treatment with SCH772984 TFA results in decreased levels of phosphorylated ERK and downstream targets such as cyclin D1 and p21, indicating effective pathway blockade.
Relevant analyses often include high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry for molecular weight verification.
SCH772984 TFA is primarily used in cancer research as a tool compound for studying ERK signaling pathways. Its applications include:
Research utilizing SCH772984 TFA continues to expand our understanding of ERK-related pathways and their implications in disease states, particularly cancer.
SCH772984 (CAS 942183-80-4) is a pyridine-indazole derivative with the molecular formula C₃₃H₃₃N₉O₂ and a molecular weight of 587.67 g/mol. The compound features an extended piperazine-phenyl-pyrimidine moiety attached to a pyrrolidine carboxamide scaffold, which enables its unique dual binding behavior toward ERK1/2 kinases. X-ray crystallography reveals that the indazole ring forms two hydrogen bonds with the kinase hinge region, while the pyridine nitrogen interacts with Lys114 (ERK2 numbering). The piperazine-phenyl-pyrimidine group occupies a novel induced pocket created by conformational changes in the phosphate-binding loop (P-loop) and outward displacement of helix αC [1] [3].
Table 1: Key Physicochemical Properties of SCH772984
Property | Value | Experimental Conditions |
---|---|---|
Molecular Weight | 587.67 g/mol | - |
Purity | ≥98% | HPLC analysis |
Solubility in DMSO | ≥14.7 mg/mL (31.2 mM) | 25°C with gentle warming |
Solubility in Water | <1 mg/mL | 25°C |
Solubility in Ethanol | <1 mg/mL | 25°C |
LogP | 3.9 (predicted) | Computational modeling |
The compound exhibits poor aqueous solubility but high permeability in cell-based assays, consistent with its nanomolar cellular potency. Its crystalline form remains stable under standard storage conditions (-20°C), though solutions in DMSO are recommended for immediate use [2] [6].
The synthesis of SCH772984 employs a convergent strategy involving three key intermediates:
The final assembly involves amide coupling between the indazole acid and pyrrolidine amine fragments using HATU/DIPEA, followed by nucleophilic substitution with the piperazine-pyrimidine segment. Critical purification steps include silica gel chromatography and preparative HPLC to achieve >98% purity. The synthesis features a regiospecific N1-alkylation on the indazole ring, confirmed by NMR spectroscopy, which is essential for maintaining kinase selectivity [6] [7].
Table 2: Key Intermediates in SCH772984 Synthesis
Intermediate | Role in Synthesis | Structural Feature |
---|---|---|
5-(Pyridin-4-yl)-1H-indazole-3-carboxylic acid | Core hinge-binding unit | Hydrogen bond donor/acceptor |
(R)-1-(2-Chloroacetyl)pyrrolidine-3-carboxamide | Chiral center introduction | Stereospecific binding pocket |
4-(4-Pyrimidin-2-ylphenyl)piperazine | Allosteric pocket targeting moiety | Induced-fit binding element |
Trifluoroacetic acid serves dual functions in SCH772984 production:
The TFA salt demonstrates improved handling characteristics for formulation studies, though it retains comparable biochemical activity to the free base. Nuclear magnetic resonance (¹⁹F NMR) confirms salt integrity by exhibiting a characteristic singlet at δ -75 to -76 ppm [8].
To address the poor pharmacokinetics of early analogs, strategic structural modifications were implemented:
Table 3: Impact of Key Structural Modifications
Modification | Property Improved | Quantitative Change |
---|---|---|
3(S)-Thiomethyl pyrrolidine | Metabolic stability | Rat AUC increased from 0 to 26 μM·h |
Piperidine-ene retention | Target potency | IC₅₀ maintained at 1-4 nM |
Trifluoroacetate salt | Crystallinity/solubility | Water dispersibility increased 5-fold |
Indazole N1-alkylation | Kinase selectivity | >300-fold selectivity vs JNK1 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: